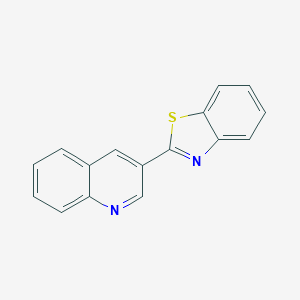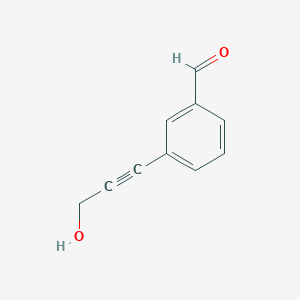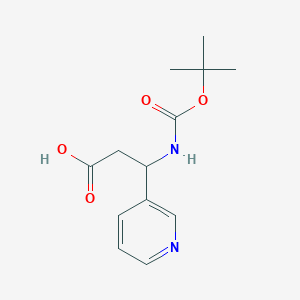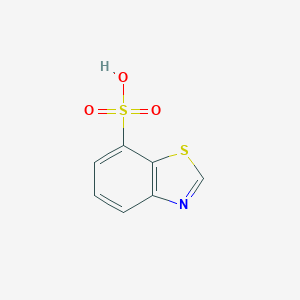
1,3-Benzothiazole-7-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzothiazole-7-sulfonic acid (BTSA) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. BTSA is also known as 2-mercaptobenzothiazole-7-sulfonic acid, and its chemical formula is C7H5NO3S2. It is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
BTSA acts as a chelating agent due to the presence of a thiol group and a sulfonic acid group. It forms a complex with metal ions by coordinating with them through the thiol and sulfonic acid groups. This complex formation leads to the inhibition of metal-dependent enzymes and the disruption of the metabolic pathways of microorganisms.
Effets Biochimiques Et Physiologiques
BTSA has been shown to have antimicrobial, antifungal, and anticancer properties. It inhibits the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It also inhibits the growth of fungi such as Candida albicans and Aspergillus niger. In cancer cells, BTSA induces apoptosis and inhibits the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BTSA is a versatile compound that can be used as a chelating agent, a reagent, and an intermediate in the synthesis of drugs. It is readily available and relatively inexpensive. However, it has some limitations such as its instability in alkaline conditions and its low solubility in organic solvents.
Orientations Futures
The future directions for research on BTSA include the development of new synthesis methods, the exploration of its potential as a drug candidate, and the investigation of its mechanism of action in cancer cells. Other potential applications of BTSA include its use as a corrosion inhibitor, a dye, and a polymer additive.
Conclusion:
In conclusion, 1,3-Benzothiazole-7-sulfonic acid is a versatile compound that has a wide range of applications in various fields. Its chelating properties make it useful in analytical chemistry, while its antimicrobial and anticancer properties make it a potential drug candidate. Further research is needed to explore its full potential and to develop new applications for this compound.
Méthodes De Synthèse
BTSA can be synthesized by the reaction of 2-aminobenzothiazole with sulfuric acid and sodium sulfite. The reaction takes place at a temperature of 60-70°C. The product is then purified by recrystallization using water. The yield of BTSA is around 80-90%.
Applications De Recherche Scientifique
BTSA has a wide range of applications in various fields such as pharmaceuticals, agrochemicals, and analytical chemistry. In pharmaceuticals, BTSA is used as an intermediate in the synthesis of drugs such as cefotiam, cefaclor, and cefonicid. In agrochemicals, BTSA is used as a fungicide and a bactericide. In analytical chemistry, BTSA is used as a reagent for the determination of trace amounts of copper, lead, and mercury.
Propriétés
Numéro CAS |
159555-57-4 |
|---|---|
Nom du produit |
1,3-Benzothiazole-7-sulfonic acid |
Formule moléculaire |
C7H5NO3S2 |
Poids moléculaire |
215.3 g/mol |
Nom IUPAC |
1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C7H5NO3S2/c9-13(10,11)6-3-1-2-5-7(6)12-4-8-5/h1-4H,(H,9,10,11) |
Clé InChI |
AFAHJSMJLLHNPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)SC=N2 |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)O)SC=N2 |
Synonymes |
7-Benzothiazolesulfonicacid(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



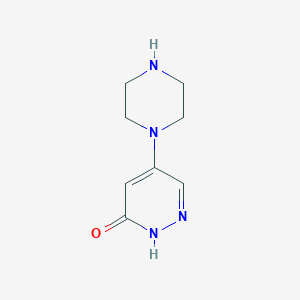
![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)
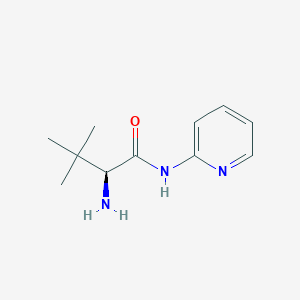
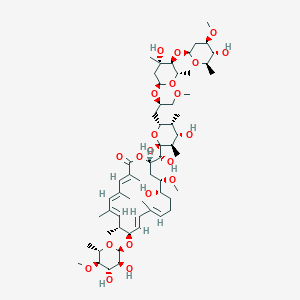
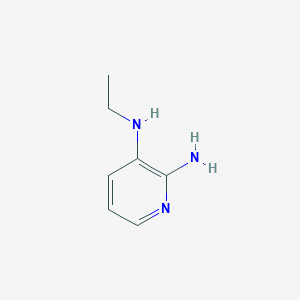
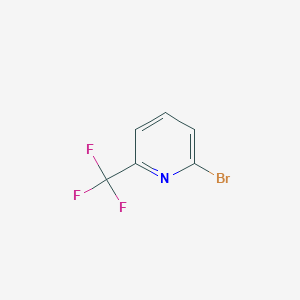
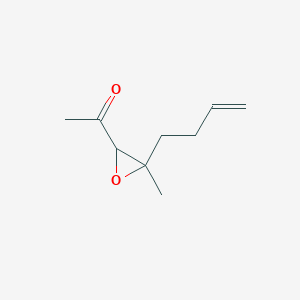
![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
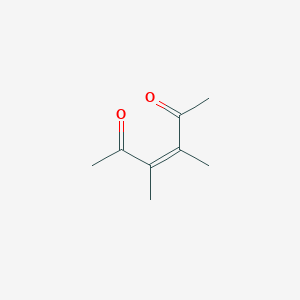
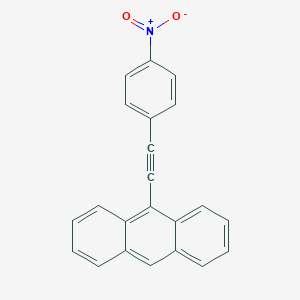
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)
